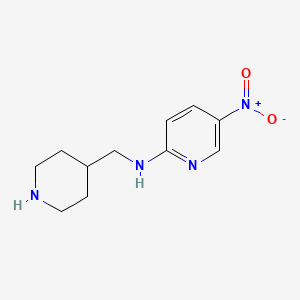

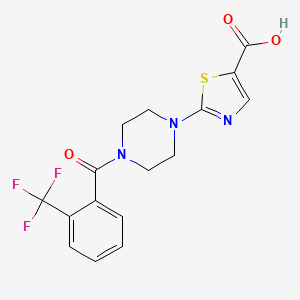

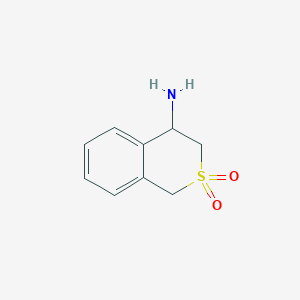

![molecular formula C36H48ClN3Pd-2 B3030611 [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride CAS No. 930796-10-4](/img/structure/B3030611.png)

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride

Übersicht

Beschreibung

This compound is used in an efficient, one-pot synthesis of N-heterocyclic carbene-allylpalladium complexes .

Synthesis Analysis

The title complex was synthesized by ligand metathesis from [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride and sodium cyanate in anhydrous tetrahydrofuran . Another synthesis method involves the use of 2,4-pentanedionato-κO2,κO4)palladium .Molecular Structure Analysis

The molecular formula of the compound is C27H41ClN2 . The central Au atom is di-coordinated by an N-heterocyclic carbene [Au—C = 1.963 (2) A ̊ ] and an isocyanate [Au—N 1.999 (2) A ̊ ] ligands, with a linear CAuNCO moiety .Chemical Reactions Analysis

This compound is employed in double carbonylation reactions . It is also a precursor to Ni catalysts used in C-N coupling reactions and to Cu catalysts used in copper hydride reactions .Physical And Chemical Properties Analysis

The compound has a melting point of 240℃ (DEC.) . It is stored under inert gas (nitrogen or Argon) at 2-8°C . The compound is a beige powder .Wissenschaftliche Forschungsanwendungen

Transition-Metal Catalysis

Transition-metal complexes with N-heterocyclic carbene (NHC) ligands have gained prominence in inorganic and organometallic synthesis. These complexes, including those of gold, exhibit interesting bonding properties. In particular, [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium (Pd-NHC) complexes are prospective catalysts due to their stability and reactivity. Researchers explore their use in cross-coupling reactions, C-H activation, and other transformations .

Medicinal Chemistry

NHC complexes of gold, including Pd-NHC complexes, have potential applications in medicine. Their unique bonding properties and stability make them attractive candidates for drug development. Although more research is needed, these complexes could serve as novel therapeutic agents .

Organic Synthesis

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (the precursor to the Pd-NHC complex) finds use in organic synthesis. It acts as a reagent in various reactions, facilitating the formation of complex molecules. For instance, it participates in the synthesis of 3-iodo-2-acyl benzofurans, which are valuable intermediates in drug discovery .

Luminescent Materials

NHC Copper(I) complexes containing dipyridylamine ligands exhibit interesting luminescent properties. These complexes are potential candidates for organic light-emitting diode (OLED) applications. Researchers investigate their emission properties and explore their use in optoelectronic devices .

Xanthene Derivatives

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride plays a role in the synthesis of 5,6-dimethyl-9-oxo-9H-xanthene-4-acetic acid methyl ester. This xanthene derivative is related to the drug Vadimezan (also known as DMXAA), which has shown promise in cancer therapy. The methyl ester form serves as an intermediate in its synthesis .

Crystallography and Coordination Chemistry

The crystal structure of [1,3-bis-(2,6-diiso-propyl-phen-yl)imidazol-2-yl-idene]gold(I) chloride and its derivatives has been studied. These complexes provide insights into coordination chemistry and the bonding modes of NHC ligands. Crystallographic data contribute to our understanding of their three-dimensional arrangements .

Wirkmechanismus

Target of Action

It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been reported to show various biological activities, suggesting that they interact with multiple targets and induce changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities

Result of Action

The wide range of biological activities exhibited by imidazole derivatives suggests that they can induce various molecular and cellular changes .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as housing conditions, air and water quality, noise pollution, and access to green spaces can impact health outcomes . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2.C9H12N.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-10(2)8-9-6-4-3-5-7-9;;/h9-16,18-21H,1-8H3;3-6H,8H2,1-2H3;1H;/q;-1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNMDPTYDVUDBP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.CN(C)CC1=CC=CC=[C-]1.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48ClN3Pd-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693685 | |

| Record name | [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride | |

CAS RN |

930796-10-4 | |

| Record name | [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene](/img/structure/B3030531.png)

![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)

![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)

![methyl (4S,5E,6S)-5-(2-hydroxyethylidene)-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B3030540.png)